molecular formula C22H19ClN2O4 B2493062 2-(4-chlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955740-88-2

2-(4-chlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2493062
CAS No.: 955740-88-2
M. Wt: 410.85
InChI Key: YLWDHHUMCKIFMZ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound provided for research purposes. This complex molecule features a tetrahydroisoquinoline core, a scaffold recognized in medicinal chemistry for its potential to interact with various biological targets . The structure is further functionalized with a furan-2-carbonyl group and a 4-chlorophenoxy acetamide moiety, which may confer unique physicochemical and binding properties. The tetrahydroisoquinoline scaffold is a structure of significant interest in neuroscience research. For instance, certain tetrahydroisoquinoline derivatives are known to act as positive allosteric modulators of NMDA receptors (NMDARs), specifically targeting GluN2C and GluN2D subunits . While the activity of this specific compound is not yet established, its core structure makes it a candidate for investigation in related neurological pathways. Furthermore, the presence of the 4-chlorophenoxy group is a notable feature shared with other biologically active molecules. Research on other compounds containing this group has demonstrated potent inhibitory effects on osteoclastogenesis, suggesting a potential application for related structures in studying bone resorption diseases like osteoporosis . This acetamide derivative is intended for use in non-human research only, strictly within laboratory settings. It is an essential tool for scientists conducting structure-activity relationship (SAR) studies, investigating new therapeutic targets, and advancing drug discovery projects in areas such as central nervous system (CNS) disorders and bone metabolism.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O4/c23-17-4-7-19(8-5-17)29-14-21(26)24-18-6-3-15-9-10-25(13-16(15)12-18)22(27)20-2-1-11-28-20/h1-8,11-12H,9-10,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWDHHUMCKIFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

The compound 2-(4-chlorophenoxy)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a complex organic molecule with significant potential for biological activity. Its unique structure combines a chlorophenoxy group, a furan-2-carbonyl moiety, and a tetrahydroisoquinoline framework, which may influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets and its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H20ClN2O4C_{21}H_{20}ClN_{2}O_{4}, with a molecular weight of approximately 396.8 g/mol. The structural features of the compound are illustrated in the following table:

PropertyValue
Molecular FormulaC21H20ClN2O4
Molecular Weight396.8 g/mol
Structural Components4-chlorophenoxy, furan-2-carbonyl, tetrahydroisoquinoline

Biological Activity

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Modulation : The tetrahydroisoquinoline moiety is known for its neuroactive properties, suggesting that the compound could interact with neurotransmitter systems or enzymes involved in neurochemistry.
  • Receptor Interaction : The presence of the chlorophenoxy group may enhance binding affinity to specific receptors, potentially modulating their activity and influencing various signaling pathways.
  • Antimicrobial Properties : Similar compounds have shown moderate to good antimicrobial activity in various studies, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and analogs:

  • Neuroprotective Effects : A study demonstrated that derivatives of tetrahydroisoquinoline exhibited neuroprotective effects in animal models of neurodegeneration. This suggests that this compound may possess similar protective qualities against neuronal damage.
  • Antimicrobial Activity : In vitro assays have shown that compounds structurally similar to this compound exhibit antimicrobial properties against various bacterial strains. For instance, a related compound demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µM .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds similar to this compound:

Compound NameStructural FeaturesBiological Activity
5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamideContains a pyrazine ringPotential anti-inflammatory properties
5-chloro-2-furoyl chlorideFuran-based structureUsed in synthetic organic chemistry
4-chloro-6-methoxypyrimidine-2-ylaminePyrimidine structureExhibits antimicrobial activity

Potential Applications

Given its unique structural characteristics and demonstrated biological activities, this compound could have several applications:

  • Pharmacological Development : The compound's neuroactive properties make it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
  • Antimicrobial Agents : Its potential antimicrobial activity suggests applicability in developing new antibiotics or antiseptics.
  • Research Tool : As a modulator of specific enzymatic or receptor activities, it could serve as a valuable tool in biochemical research.

The biological activity of this compound presents promising avenues for further research and development in medicinal chemistry. Its structural complexity and potential interactions with biological systems warrant comprehensive studies to fully elucidate its pharmacological profiles and therapeutic potential.

Comparison with Similar Compounds

Core Scaffold Modifications

Tetrahydroisoquinoline Derivatives (): Compounds 20–24 in share the tetrahydroisoquinoline backbone but vary in substituents (e.g., piperidinyl, benzyloxy, pyridylmethoxy). These modifications influence orexin receptor selectivity. For instance, compound 24 (82% yield) with a 4-phenoxybutoxy group showed higher synthetic efficiency than compound 20 (24% yield) . The target compound’s furan-2-carbonyl group may enhance metabolic stability compared to bulkier substituents like pyridylmethoxy .

ATF4 Inhibitors (): A patent describes 4-chlorophenoxy acetamide derivatives with ethynazetidinyl groups targeting ATF4 for cancer therapy. Unlike the target compound, these analogs lack the tetrahydroisoquinoline core, suggesting divergent biological targets despite shared phenoxy motifs .

Phenoxy Acetamide Derivatives ()**

highlights phenoxy acetamides with bicyclic systems (e.g., norbornane), which exhibit simpler structures but comparable chloroacetylation synthesis routes. The target compound’s tetrahydroisoquinoline moiety likely confers improved blood-brain barrier penetration relative to these analogs .

In -(N-allylacetamido)-N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide (C21H23ClN2O3, 386.87 g/mol) shares the 4-chlorobenzyl group but incorporates a methoxyphenyl substituent. Its melting point (124.9–125.4°C) and Rf (0.3) suggest higher crystallinity than the target compound, which may lack such properties due to its furan group .

Furan-Containing Analogs ()**

Compound "5-(3-chlorophenyl)-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide" () demonstrates the role of furan in enhancing binding affinity to kinases. The target compound’s furan-2-carbonyl group may similarly improve selectivity for neurological targets compared to non-furan analogs .

Pharmacological and Physicochemical Properties

Table 1: Key Comparisons

Compound Molecular Weight (g/mol) Key Substituents Biological Target Yield/Synthetic Efficiency Key Finding(s)
Target Compound ~428.86* Furan-2-carbonyl, 4-chlorophenoxy Not specified (inferred: CNS targets) N/A Hypothesized metabolic stability from furan group
Compound 24 () ~635.78 4-Phenoxybutoxy Orexin 1 Receptor 82% High yield due to linear alkoxy chain
Compound 386.87 4-Chlorobenzyl, methoxyphenyl Not specified 80% High crystallinity (MP: 124.9°C)
ATF4 Inhibitor () ~450.00* Ethynazetidinyl ATF4 N/A Potential anticancer activity

*Estimated based on structural formula.

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